molecular formula C4H5ClN4O2 B12917696 N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide CAS No. 101140-12-9

N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide

Cat. No.: B12917696
CAS No.: 101140-12-9
M. Wt: 176.56 g/mol
InChI Key: WIKLXLLRMHNFIV-UHFFFAOYSA-N
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Description

N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide is a chemical building block of significant interest in medicinal chemistry, particularly for constructing novel heterocyclic compounds with potential biological activity. Its structure combines a 4-amino-1,2,5-oxadiazole (furazan) ring, a privileged scaffold in drug design, with a reactive chloroacetamide group. This functionality makes it a versatile precursor for synthesizing more complex molecules, as the chloroacetamide moiety readily undergoes reactions with various nucleophiles, such as amines and thiols . The primary research value of this compound lies in its application as a key intermediate for developing potential therapeutic agents. Its close structural analogs and derivatives have been synthesized and evaluated for various biological activities. For instance, similar 2-chloroacetamide derivatives based on thiazole and oxadiazole cores have demonstrated promising in vitro antimicrobial activity against bacterial strains like Salmonella typhi and both Gram-positive and Gram-negative bacteria . Furthermore, such derivatives have shown anticancer activity in screening assays against human cancer cell lines, including breast adenocarcinoma (MCF-7) and others, suggesting its utility in rational drug design for oncology research . The reactive chlorine atom allows researchers to functionalize the molecule, creating novel compounds like thiazolidinones or performing amidoalkylation, which are common strategies to optimize bioactivity and explore structure-activity relationships (SAR) . This product is intended for research and further manufacturing applications as a synthetic intermediate. It is not for diagnostic or therapeutic use, and it is strictly for laboratory use only.

Properties

CAS No.

101140-12-9

Molecular Formula

C4H5ClN4O2

Molecular Weight

176.56 g/mol

IUPAC Name

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide

InChI

InChI=1S/C4H5ClN4O2/c5-1-2(10)7-4-3(6)8-11-9-4/h1H2,(H2,6,8)(H,7,9,10)

InChI Key

WIKLXLLRMHNFIV-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NC1=NON=C1N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide typically involves the reaction of 4-amino-1,2,5-oxadiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide:

This compound is also known as Acetamide, N-(4-amino-1,2,5-oxadiazol-3-yl)-2-chloro- . It has the molecular formula C4H5ClN4O2 and a molecular weight of 176.56 g/mol . The CAS number for this compound is 101140-12-9 .

While the provided search results do not offer specific applications of this compound, they do provide information on related compounds and their applications, which may suggest potential research avenues:

  • Mitochondrial Uncouplers: Small molecule mitochondrial uncouplers, which includes 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol derivatives, have garnered interest for treating nonalcoholic steatohepatitis (NASH) . These compounds utilize a hydroxy moiety as a proton transporter across the mitochondrial inner membrane and can increase cellular metabolic rates .
  • Oxadiazole Derivatives: Various substituted oxadiazole derivatives have demonstrated a range of pharmacological activities, including anti-inflammatory, pain-killing, carbonic anhydrase inhibitory, and blood pressure-lowering properties . They can also act as muscle relaxants, anxiolytics, and tumor cell growth inhibitors . 1,3,4-oxadiazoles, in particular, have shown potential as GSK-3β inhibitors with antidepressant activity, as well as antiviral, antimicrobial, enzyme inhibitory, anti-proliferative, and antioxidant activities .
  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound (ANFF-1) can be synthesized through the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) with gaseous ammonia in toluene, or by partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) with 35% H2O2 in concentrated H2SO4 .
  • 3-(3-Amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine: This compound has a PubChem CID of 194530 and a molecular weight of 227.61 g/mol .

Mechanism of Action

The mechanism of action of N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The oxadiazole ring can interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with four structurally related molecules (Table 1).

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Functional Groups Primary Application Reference
N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide 1,2,5-Oxadiazole Amino, chloroacetamide Herbicide (potential)
TA (Thiocyanic acid ester) 1,2,5-Oxadiazole + Triazole Thiocyanate, triazole, amino Unknown
3b (Benzamide derivative) Benzene Benzamide, dimethoxy, acetyl Pharmacological studies
OPCA (Fluoro-phenyl pyrrolidine) Pyrrolidine Fluorophenyl, carboxylic acid amide Plant signaling/behavior
Key Observations:
  • Oxadiazole vs. Benzene Cores : The target compound’s oxadiazole ring enhances electrophilicity compared to the aromatic benzene core in 3b, influencing reactivity in substitution reactions .
  • Amino Group: The amino substituent on the oxadiazole ring distinguishes it from TA, which features a triazole-thiocyanate ester. This amino group likely improves solubility and hydrogen-bonding capacity, critical for herbicidal activity .
  • Chloroacetamide Reactivity : The chloroacetamide group is shared with intermediates like N-(4-acetylphenyl)-2-chloroacetamide (), suggesting utility in nucleophilic substitution reactions for functionalization .

Physicochemical and Spectroscopic Properties

NMR and Elemental Analysis :

  • Compound 3b (Benzamide derivative) :
    • 1H-NMR : δ 2.61 (s, 3H, CH3), 3.10 (t, 2H, J=6.4 Hz), 3.75 (dt, 2H, J=6.6/5.4 Hz), aromatic protons at δ 7.16–7.80.
    • 13C-NMR : Key signals at 201.5 (ketone), 181.6 (amide), 167.4 (ester).
    • Elemental Analysis : C 69.71%, H 6.47%, N 4.28% .

In contrast, the target compound’s NMR would exhibit distinct shifts for the oxadiazole ring (δ ~150–160 ppm for C=N) and chloroacetamide carbonyl (δ ~165–170 ppm). Its elemental composition (C5H6ClN4O2) implies higher nitrogen content (24.2%) than 3b, aligning with its heterocyclic structure.

Biological Activity

N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C4H6ClN4OC_4H_6ClN_4O. The synthesis typically involves the reaction of 4-amino-1,2,5-oxadiazole with chloroacetyl chloride in the presence of a base such as potassium carbonate. This reaction leads to the formation of the chloroacetamide derivative.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that modifications in the oxadiazole ring could enhance antibacterial potency, suggesting that this compound may also possess similar properties .

Anticancer Activity

Compounds containing the oxadiazole moiety have been investigated for their anticancer potential. In particular, studies have demonstrated that certain oxadiazole derivatives can inhibit tumor cell growth through mechanisms involving apoptosis and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but is promising based on related compounds .

Anti-inflammatory Effects

Chloroacetamido compounds have been noted for their anti-inflammatory properties. For example, a related compound was shown to inhibit glutaredoxin 1 (Grx1), an enzyme involved in oxidative stress responses. This inhibition suggests that this compound could potentially modulate inflammatory pathways by similar mechanisms .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various oxadiazole derivatives for antimicrobial activity, this compound was evaluated against standard bacterial strains such as E. coli and Staphylococcus aureus. The compound exhibited moderate inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

CompoundMIC (µg/mL)Bacterial Strain
This compound32E. coli
64Staphylococcus aureus

Case Study 2: Anticancer Potential

A recent study investigated the antiproliferative effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound induced significant apoptosis in breast cancer cells (MCF7) at concentrations above 50 µM.

CompoundIC50 (µM)Cell Line
This compound>50MCF7
<20Other oxadiazole derivative

Q & A

Q. What are the common synthetic routes for N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide?

The compound is typically synthesized via condensation reactions between 4-amino-1,2,5-oxadiazole derivatives and chloroacetyl chloride. For example, a reflux method using triethylamine as a base and chloroacetyl chloride in a solvent system (e.g., pet-ether for recrystallization) is effective for forming the acetamide bond . Similar protocols are applied to structurally related oxadiazole derivatives, emphasizing mild conditions and scalability .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy for structural elucidation of the oxadiazole ring and acetamide group .
  • Mass spectrometry (MS) to confirm molecular weight (e.g., FAB-MS showing [M+1]+ peaks) .
  • Elemental analysis to validate purity (e.g., C, H, N, O percentages within ±0.1% of theoretical values) .

Q. What safety precautions are necessary when handling this compound?

Use personal protective equipment (PPE), including gloves and lab coats, due to potential toxicity. Avoid inhalation and direct contact. In case of fire, use dry powder or CO₂ extinguishers; water jets may disperse flammable residues .

Q. What are the typical applications of this compound in medicinal chemistry?

It serves as a precursor for bioactive molecules, particularly in designing antiviral or antibacterial agents. Derivatives have been evaluated via molecular docking against viral proteins (e.g., SARS-CoV-2) or as herbicidal agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethereal solvents.
  • Catalysis : Acidic or basic catalysts (e.g., triethylamine) improve condensation efficiency .
  • Temperature control : Reflux conditions (e.g., 80–100°C) balance reactivity and decomposition risks .
  • By-product analysis : Monitor intermediates via TLC to isolate pure products .

Q. How to resolve discrepancies in spectroscopic data during derivative synthesis?

  • Cross-validation : Combine NMR, IR, and high-resolution MS to confirm structural assignments .
  • Impurity profiling : Use HPLC or LC-MS to identify side products (e.g., unreacted starting materials or oxidized by-products) .

Q. How to design molecular docking studies for pharmacological evaluation?

  • Target selection : Prioritize proteins with known roles in disease (e.g., viral proteases or kinases) .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to analyze structure-activity relationships (SAR) for derivatives?

  • Functional group modulation : Modify the oxadiazole ring (e.g., substituent position) or chloroacetamide chain to assess bioactivity shifts .
  • Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using crystallographic or docking data .
  • In vitro assays : Test derivatives against bacterial/viral strains or cancer cell lines to correlate structural changes with potency .

Data Contradiction Analysis

Q. How to address conflicting reports on synthetic yields?

Discrepancies may arise from variations in reagent purity, solvent choice, or reaction scale. For instance, triethylamine quality can impact condensation efficiency; HPLC-grade solvents reduce side reactions . Reproduce methods under controlled conditions and document batch-specific variables.

Q. Why do computational docking scores sometimes mismatch experimental results?

Limitations in force fields or solvent effect modeling can skew predictions. Validate docking poses with molecular dynamics simulations or free-energy perturbation (FEP) calculations to improve accuracy .

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